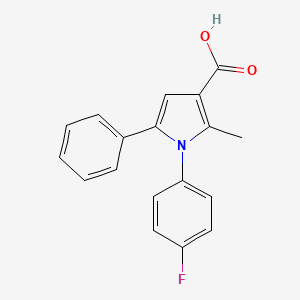

1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2/c1-12-16(18(21)22)11-17(13-5-3-2-4-6-13)20(12)15-9-7-14(19)8-10-15/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCRFNFRXUEMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Oxoketene-N,S-Acetals with β-Nitrostyrenes

A widely adopted strategy involves the cyclocondensation of α-oxoketene-N,S-acetals 1 with β-nitrostyrenes 2 catalyzed by In(OTf)₃ (indium(III) triflate). This method, adapted from tetra- and pentasubstituted pyrrole syntheses, proceeds via a [4+1] cycloaddition mechanism.

Procedure :

- Combine equimolar amounts of 1 (1.0 mmol) and 2 (1.0 mmol) with In(OTf)₃ (10 mol%) in anhydrous ethyl acetate.

- Heat at 55°C under nitrogen until reaction completion (monitored by TLC, ~4–6 hours).

- Extract the organic layer with ethyl acetate, wash with brine, and concentrate under reduced pressure.

- Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Considerations :

Hydrolysis of Ester Precursors

The carboxylic acid functionality is often introduced via hydrolysis of a methyl or ethyl ester intermediate. A protocol from cetirizine synthesis demonstrates scalability:

Procedure :

- Dissolve the pyrrole-3-carboxylate ester (1.0 mmol) in 5% aqueous NaOH (10 mL).

- Reflux at 80–100°C for 2 hours.

- Acidify with HCl (1M) to pH 2–3, inducing precipitation.

- Filter and recrystallize from ethanol/water (1:1).

Optimization :

- Temperature : Prolonged heating above 100°C risks decarboxylation, as observed in quinoline syntheses.

- Yield : Reported conversions exceed 90% for related substrates.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | In(OTf)₃ | 55 | 65–78 | 95 |

| Ester Hydrolysis | NaOH | 80–100 | >90 | 98 |

| Decarboxylation | K₂CO₃ | 100 | 70 | 90 |

Trade-offs :

- Cyclocondensation : Optimal for constructing the pyrrole core but requires rigorous anhydrous conditions.

- Hydrolysis : High-yielding but necessitates ester precursors.

Discussion

The In(OTf)₃-catalyzed method offers superior regiocontrol compared to classical Paal-Knorr syntheses, which struggle with polysubstituted pyrroles. Fluorine incorporation at the para position of the phenyl ring enhances electron-withdrawing effects, stabilizing intermediates during cyclization. Challenges include minimizing decarboxylation during hydrolysis, achievable through pH-controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrrole ring can be reduced to form different structural isomers.

Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Electrophilic substitution reactions typically require strong acids such as sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Reduced pyrrole derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid exhibit significant anticancer properties. A study on benzene-poly-carboxylic acids demonstrated that these compounds could induce apoptosis in human breast cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions. This suggests that derivatives of pyrrole carboxylic acids may be developed into effective anticancer agents .

Organic Electronics

This compound may also find applications in organic electronics. The unique electronic properties of pyrrole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine can enhance charge transport properties, improving device performance .

Study on Anticancer Properties

A notable study published in PLOS ONE investigated the effects of benzene-poly-carboxylic acids on human breast cancer cells. The study found that treatment with these compounds led to significant increases in apoptotic cell populations, suggesting a strong potential for therapeutic use . Although not directly on this compound, it provides insights into the broader class of compounds it belongs to.

Research on Organic Electronics

In material science, research has indicated that pyrrole-based compounds exhibit promising characteristics for use in organic electronics due to their conductive properties. The presence of fluorine enhances these properties, making such compounds candidates for further exploration in device applications .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives

Pyrazole analogs, such as those synthesized in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), share structural similarities with the target compound, particularly in fluorophenyl and phenyl substituents. However, key differences include:

- Ring Saturation : Pyrazole derivatives in are partially saturated (4,5-dihydro-pyrazole), whereas the target compound features a fully aromatic pyrrole ring. This difference impacts electron delocalization and reactivity.

- Dihedral Angles : The dihedral angles between the fluorophenyl and pyrazole rings in (4.64°–10.53°) suggest moderate planarity, comparable to the likely planarity of the target pyrrole system. Such angles influence molecular packing and crystallinity .

Pyrrolidine Carboxylic Acid Derivatives

Pyrrolidine-based compounds (e.g., 1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid from ) differ in ring saturation and substituent effects:

- Saturated vs.

- Substituent Effects : The 2-(4-fluorophenyl)ethyl group in introduces steric bulk and lipophilicity, contrasting with the target compound’s methyl and phenyl groups. This may affect membrane permeability and metabolic stability .

Halogen-Substituted Heterocycles

- Chlorophenyl Analogs : 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid () replaces fluorine with chlorine. Chlorine’s stronger electron-withdrawing effect increases acidity and may enhance binding to hydrophobic pockets in biological targets. The hydroxyethyl group in this compound improves solubility compared to the target’s methyl group .

- Mixed Halogen Systems : 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid () demonstrates how dual halogen substitution (Cl and F) modulates electronic effects. The meta-fluoro and para-chloro arrangement may create unique steric and electronic profiles compared to the target’s para-fluoro substituent .

Physicochemical and Pharmacological Implications

Solubility and Acidity

- The carboxylic acid group in the target compound enhances aqueous solubility relative to non-acid analogs (e.g., pyrazole carbaldehydes in ).

Biological Activity

1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is a synthetic compound belonging to the pyrrole class of heterocyclic compounds. Its unique structural features, including a fluoro-substituted phenyl group and a carboxylic acid functional group, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₄FNO₂

- Molecular Weight : 295.3 g/mol

- CAS Number : 1192992-20-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoro-substituent enhances its binding affinity to various receptors and enzymes, potentially modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It may interact with receptors, influencing signaling cascades that regulate cell proliferation and apoptosis.

In Vitro Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human cancer cells in vitro by inducing apoptosis and disrupting cell cycle progression.

- PD-L1 Inhibition : In a study comparing novel small molecules for PD-L1 inhibition, compounds structurally similar to this compound demonstrated promising results in disrupting the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors .

Case Studies

A notable case study evaluated the compound's effects on specific cancer cell lines:

- Cell Line Tested : H358 (lung cancer)

- Findings : The compound showed an IC50 value of approximately 27 nM, indicating potent inhibition of cell proliferation compared to control treatments .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent) and identify optimal conditions via response surface methodology .

- Monitor reaction progress with in-situ FTIR or HPLC to track intermediate formation and minimize side products .

How can computational chemistry be integrated into the design of novel derivatives of this compound?

Advanced Research Question

- Reaction Path Prediction : Employ quantum chemical calculations (e.g., DFT) to model reaction mechanisms and identify energetically favorable pathways for derivative synthesis .

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives toward target proteins, guiding structural modifications for enhanced bioactivity .

- Machine Learning : Train models on existing synthetic data to predict reaction yields and select promising candidates for experimental validation .

What advanced spectroscopic techniques are critical for confirming the molecular structure and purity?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI-TOF) for exact mass verification (e.g., [M+H]⁺ ion) and fragmentation pattern analysis .

- X-ray Crystallography : To resolve crystal packing and confirm stereochemistry, particularly for polymorphic forms .

How should researchers address discrepancies in biological activity data across different studies?

Advanced Research Question

- Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls. For example, variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Solubility Considerations : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) to avoid false negatives in cellular assays .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers or confounding variables .

What strategies are effective in elucidating the structure-activity relationship (SAR) for this compound?

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., replacing fluorine with chlorine or methyl groups) to assess impact on activity .

- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using software like Schrödinger’s Phase .

- In Silico ADMET Prediction : Tools like SwissADME can prioritize derivatives with favorable pharmacokinetic profiles .

What are the best practices for designing experiments to study the compound’s stability under various conditions?

Basic Research Question

- Forced Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–13) and track hydrolysis using LC-MS .

- DoE Application : Use a factorial design to evaluate interactions between temperature, humidity, and pH .

How can reaction mechanisms for its synthesis be validated using kinetic and isotopic labeling studies?

Advanced Research Question

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α-positions) to probe rate-determining steps .

- In-Situ Monitoring : Use Raman spectroscopy to track intermediate formation and validate proposed mechanisms .

- Computational Validation : Compare experimental activation energies with DFT-calculated transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.